molecular formula C8H12ClNO5 B3057063 Dimethyl N-(chloroacetyl)-L-aspartate CAS No. 76385-50-7

Dimethyl N-(chloroacetyl)-L-aspartate

Cat. No.: B3057063
CAS No.: 76385-50-7
M. Wt: 237.64 g/mol
InChI Key: CKYSSPLTBKXLFB-YFKPBYRVSA-N
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Description

Dimethyl N-(chloroacetyl)-L-aspartate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-(chloroacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions generally include:

    Reagents: L-aspartic acid, chloroacetyl chloride, base (e.g., sodium hydroxide or potassium carbonate), and methanol.

    Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions. The intermediate is then methylated using methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

    Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Dimethyl N-(chloroacetyl)-L-aspartate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and other by-products.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used under mild conditions (room temperature to 50°C).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used, typically at elevated temperatures (50-100°C).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are used under controlled conditions.

Major Products:

    Substitution Reactions: New derivatives with different functional groups.

    Hydrolysis: L-aspartic acid and chloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

Dimethyl N-(chloroacetyl)-L-aspartate has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor for drug development, particularly in the synthesis of peptide-based drugs.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl N-(chloroacetyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Dimethyl N-(chloroacetyl)-L-aspartate can be compared with other similar compounds, such as:

    N-(chloroacetyl)-L-aspartate: Lacks the dimethyl groups, leading to different reactivity and solubility properties.

    Dimethyl N-(bromoacetyl)-L-aspartate: Similar structure but with a bromoacetyl group instead of chloroacetyl, resulting in different reactivity.

    Dimethyl N-(chloroacetyl)-L-glutamate: Similar structure but with a glutamate moiety instead of aspartate, affecting its biochemical properties.

Properties

IUPAC Name

dimethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO5/c1-14-7(12)3-5(8(13)15-2)10-6(11)4-9/h5H,3-4H2,1-2H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSSPLTBKXLFB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514497
Record name Dimethyl N-(chloroacetyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76385-50-7
Record name Dimethyl N-(chloroacetyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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